
5,6-Epoxycholesterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Epoxycholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Properties
1.1 Multiple Myeloma Treatment
Recent studies have demonstrated the anti-tumor activity of 5,6-EC isomers (5,6 α-EC and 5,6 β-EC) against human myeloma cells. These compounds induce a unique form of cell death termed oxiapoptophagy, which combines oxidative stress with apoptosis and autophagy. In vitro assays using human myeloma cell lines (JJN3 and U266) showed significant cytotoxic effects, with IC50 values decreasing over time, indicating a time-dependent response to treatment .
Table 1: Cytotoxic Effects of 5,6-EC Isomers on Myeloma Cell Lines
Compound | Cell Line | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
---|---|---|---|
5,6 α-EC | JJN3 | 21 | 12 |
5,6 β-EC | JJN3 | 14 | 7 |
5,6 α-EC | U266 | 31 | 21 |
5,6 β-EC | U266 | 21 | 14 |
The findings suggest that these compounds could be integrated into combination therapies for multiple myeloma, enhancing the efficacy of existing treatments while minimizing toxicity to normal cells .
1.2 Breast Cancer Modulation
In breast cancer research, 5,6-EC has been identified as a novel modulator of liver X receptors (LXR), which play crucial roles in lipid metabolism and cellular differentiation. The compound exhibits context-dependent effects as both an agonist and antagonist of LXR activity. This duality suggests that it may influence the development of lipid disorders such as atherosclerosis while also serving as a potential therapeutic agent in breast cancer management .
Mechanistic Insights
2.1 Interaction with Human Serum Albumin
The binding interactions between 5,6-EC isomers and human serum albumin (HSA) have been characterized using various spectroscopic methods. The binding constants for these interactions were found to be significant (approximately 6.3×105 M−1 for 5,6 α-EC and 6.9×105 M−1 for 5,6 β-EC), indicating strong affinity . This interaction is believed to play a role in the pharmacokinetics and pharmacodynamics of these compounds.
2.2 Metabolic Pathways in Cancer
The metabolic pathways involving 5,6-EC are complex; in breast cancer tissues, these compounds are converted into oncogenic metabolites like oncosterone. Conversely, in normal tissues, they can be metabolized into tumor-suppressive metabolites such as dendrogenin A. This differential metabolism underscores the potential for targeting these pathways in cancer therapy .
Safety Profile
Research indicates that while the cytotoxic effects of 5,6-EC are pronounced in cancer cells, they exhibit low toxicity in normal cells at effective concentrations. This selectivity enhances their appeal as therapeutic agents with minimized side effects compared to traditional chemotherapeutics .
特性
CAS番号 |
55700-78-2 |
---|---|
分子式 |
C27H46O2 |
分子量 |
402.7 g/mol |
IUPAC名 |
(1S,2R,5S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
InChIキー |
PRYIJAGAEJZDBO-XXGHXXDPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@@H](C5)O)C)O4)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
同義語 |
5,6-epoxycholesterol 5alpha,6alpha-epoxycholesterol 5beta,6beta-epoxycholesterol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。